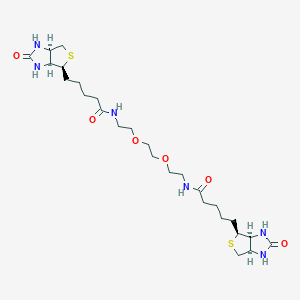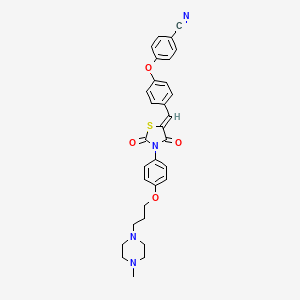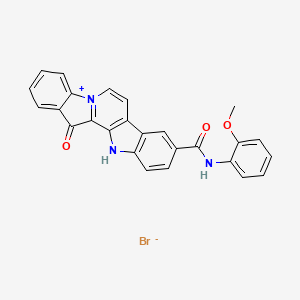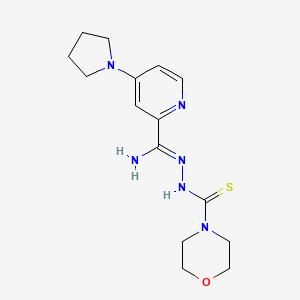
Biotin-PEG-Biotin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-PEG-Biotin is a compound that consists of two biotin molecules linked by a polyethylene glycol (PEG) spacerThe PEG spacer imparts water solubility and flexibility to the biotinylated molecule, making it useful in various biochemical and biomedical applications .
准备方法
Synthetic Routes and Reaction Conditions
Biotin-PEG-Biotin can be synthesized through a series of chemical reactions involving the activation of biotin and PEG molecules. One common method involves the use of N-hydroxysuccinimide (NHS) esters to activate the carboxyl groups of biotin, which then react with the amine groups on PEG to form stable amide bonds . The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions (room temperature to 40°C) to prevent degradation of the biotin and PEG molecules .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes the preparation of biotin-NHS ester, its reaction with PEG, and subsequent purification using techniques such as chromatography and crystallization to obtain high-purity this compound .
化学反应分析
Types of Reactions
Biotin-PEG-Biotin undergoes various chemical reactions, including:
Substitution Reactions: The biotin moieties can react with avidin or streptavidin proteins through non-covalent interactions
Oxidation and Reduction Reactions: The PEG spacer can undergo oxidation and reduction reactions, although these are less common in typical biochemical applications
Common Reagents and Conditions
NHS Esters: Used to activate carboxyl groups on biotin for amide bond formation
Organic Solvents: DMF and DMSO are commonly used to dissolve reactants and facilitate the reaction
Mild Conditions: Reactions are typically carried out at room temperature to 40°C to prevent degradation
Major Products Formed
The primary product formed from these reactions is this compound, with potential side products including unreacted biotin, PEG, and biotin-PEG intermediates .
科学研究应用
Biotin-PEG-Biotin has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in bioconjugation reactions to attach biotin to various molecules
Biology: Facilitates the labeling and purification of proteins, nucleic acids, and other biomolecules through avidin-biotin interactions
Medicine: Employed in drug delivery systems to target specific cells or tissues by exploiting the high affinity of biotin for avidin or streptavidin
Industry: Used in the development of diagnostic assays, biosensors, and other biotechnological applications
作用机制
Biotin-PEG-Biotin exerts its effects primarily through the high-affinity binding of biotin to avidin or streptavidin proteins. This interaction is one of the strongest known non-covalent interactions, with a dissociation constant (Kd) in the femtomolar range . The PEG spacer enhances the solubility and flexibility of the biotinylated molecule, allowing it to reach and bind to target proteins more effectively .
相似化合物的比较
Similar Compounds
Biotin-PEG-NHS: Similar to Biotin-PEG-Biotin but with an NHS ester group for direct conjugation to amines
Biotin-PEG-Maleimide: Contains a maleimide group for conjugation to thiols
Biotin-PEG-Azide: Features an azide group for click chemistry reactions with alkynes
Uniqueness
This compound is unique in its ability to form a bridge between two biotin molecules, enhancing its binding capacity and versatility in various applications. The PEG spacer provides additional benefits such as increased solubility and reduced steric hindrance, making it more effective in complex biological systems .
属性
分子式 |
C26H44N6O6S2 |
|---|---|
分子量 |
600.8 g/mol |
IUPAC 名称 |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C26H44N6O6S2/c33-21(7-3-1-5-19-23-17(15-39-19)29-25(35)31-23)27-9-11-37-13-14-38-12-10-28-22(34)8-4-2-6-20-24-18(16-40-20)30-26(36)32-24/h17-20,23-24H,1-16H2,(H,27,33)(H,28,34)(H2,29,31,35)(H2,30,32,36)/t17-,18-,19-,20-,23-,24-/m0/s1 |
InChI 键 |
RFBDICOMYQOCQQ-IGJOJHROSA-N |
手性 SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)NC(=O)N2 |
规范 SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12404795.png)





![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12404829.png)
